
4-Cloro-2-metil-6-(4-propilpiperazin-1-il)pirimidina
Descripción general
Descripción
“4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C12H19ClN4. It is a derivative of pyrimidine, a heterocyclic aromatic compound that occurs widely in nature .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . In one method, piperazine was added to a solution of a precursor compound and potassium carbonate in CHCl3 at room temperature . This process is highly regioselective, favoring the formation of C-4 substituted products .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine” can be characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
Chemical Reactions Analysis
Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Physical And Chemical Properties Analysis
The molecular weight of “4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine” is 254.76 g/mol.
Aplicaciones Científicas De Investigación
Aplicaciones Antiinflamatorias
Los derivados de pirimidina, incluyendo 4-Cloro-2-metil-6-(4-propilpiperazin-1-il)pirimidina, han sido estudiados por sus propiedades antiinflamatorias. Estos compuestos pueden inhibir la expresión y las actividades de los principales mediadores inflamatorios como la prostaglandina E2, la sintasa de óxido nítrico inducible, el factor de necrosis tumoral-α, el factor nuclear κB, los leucotrienos y ciertas interleucinas . Esto los convierte en posibles candidatos para el desarrollo de nuevos fármacos antiinflamatorios.
Actividades Antifúngicas
Las actividades antifúngicas de los derivados de pirimidina son significativas, especialmente en el contexto de los hongos fitopatógenos que afectan los cultivos. Algunos compuestos de pirimidina han demostrado ser más potentes que los fungicidas de control en estudios in vitro contra una variedad de hongos fitopatógenos . Esto sugiere que This compound podría ser un precursor para el desarrollo de nuevos agentes antifúngicos.
Síntesis de Nuevos Compuestos
Los derivados de pirimidina sirven como intermediarios clave en la síntesis de nuevos compuestos. La reactividad química de estos compuestos permite diversas modificaciones, lo que lleva a la creación de nuevas moléculas con posibles efectos farmacológicos .
Relaciones Estructura-Actividad (SAR)
Comprender las SAR de los derivados de pirimidina es crucial para el desarrollo de fármacos. El análisis detallado de las SAR ayuda a sintetizar nuevos análogos de pirimidina con actividades mejoradas y toxicidad mínima. Los estudios de SAR de This compound podrían proporcionar información sobre el diseño de compuestos con mejores propiedades antiinflamatorias y antifúngicas .
Aplicaciones Agrícolas
En agricultura, los derivados de pirimidina se han utilizado como fungicidas debido a sus propiedades significativas. La exploración de This compound en este campo podría conducir al desarrollo de nuevos fungicidas que sean más efectivos y posiblemente menos dañinos para el medio ambiente .
Efectos Farmacológicos
Las pirimidinas exhiben una gama de efectos farmacológicos, incluyendo actividades antioxidantes, antibacterianas, antivirales, antituberculosas y antiinflamatorias. La investigación sobre los efectos farmacológicos específicos de This compound podría ampliar sus aplicaciones en medicina .
Metodologías de Síntesis Química
Las metodologías para sintetizar derivados de pirimidina son diversas y pueden conducir a una amplia gama de compuestos con diversas actividades biológicas. El enfoque sintético para This compound se puede optimizar para obtener mejores rendimientos y pureza, lo que es esencial para su aplicación en investigación y desarrollo de fármacos .
Química Analítica
En química analítica, los derivados de pirimidina se pueden utilizar como estándares o reactivos en ensayos químicos. La cuantificación e identificación precisas de This compound pueden ayudar en el desarrollo de métodos analíticos para detectar compuestos similares .
Mecanismo De Acción
Target of Action
The primary targets of 4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine are neuroprotective and anti-neuroinflammatory agents . These targets play a crucial role in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This interaction results in significant anti-neuroinflammatory properties .
Biochemical Pathways
The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The downstream effects include reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Result of Action
The molecular and cellular effects of 4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine’s action include promising neuroprotective and anti-inflammatory properties . It exhibits these effects by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme that plays a pivotal role in cell cycle regulation . The interaction between 4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine and CDK2 involves binding to the active site of the enzyme, thereby inhibiting its activity and preventing the phosphorylation of target proteins necessary for cell cycle progression .
Cellular Effects
The effects of 4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting CDK2 activity . Additionally, it affects the expression of genes involved in cell proliferation and survival, leading to reduced tumor growth .
Molecular Mechanism
At the molecular level, 4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, the compound may also interact with other biomolecules, such as DNA and RNA, affecting their stability and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis .
Metabolic Pathways
4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall efficacy and safety .
Propiedades
IUPAC Name |
4-chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4/c1-3-4-16-5-7-17(8-6-16)12-9-11(13)14-10(2)15-12/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXNQDLWQVTRMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



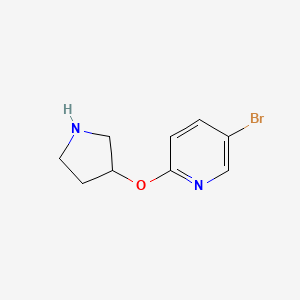
![1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1488793.png)
![1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one](/img/structure/B1488796.png)
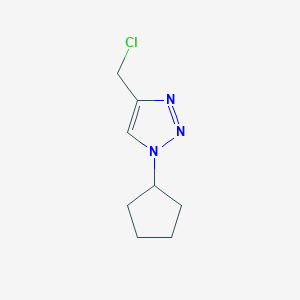
![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B1488799.png)
![{1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488800.png)
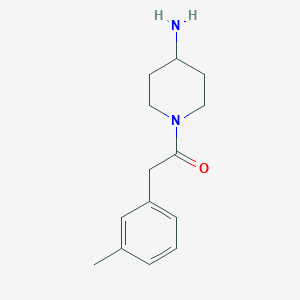
![{1-[(2,5-Difluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488804.png)

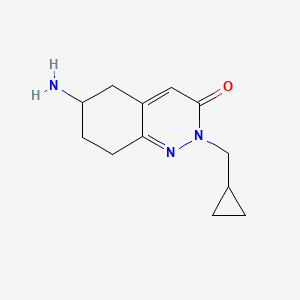
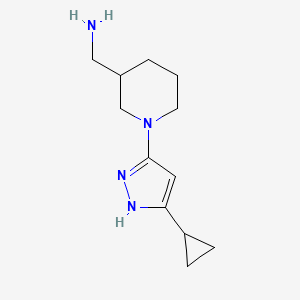
![4-(2-aminoethyl)-7-fluoro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1488811.png)
![{8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine](/img/structure/B1488812.png)
